![molecular formula C14H16O B8289057 2-(4-Methylbenzylidene)cyclohexanone](/img/structure/B8289057.png)
2-(4-Methylbenzylidene)cyclohexanone
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Overview
Description
2-(4-Methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O. This compound is characterized by the presence of a cyclohexanone core with two 4-methylbenzylidene groups attached at the 2 and 6 positions
Preparation Methods
The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Chemistry
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Building Block for Organic Synthesis :
- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for further modifications, enabling the creation of various derivatives that may possess enhanced properties or activities.
- Reaction Studies :
Biology
- Biological Activity :
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Antidiabetic Properties :
- Investigations have also focused on its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting possible applications in diabetes management.
Industry
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Material Development :
- In industrial applications, 2-(4-Methylbenzylidene)cyclohexanone is utilized in the development of advanced materials. Its chemical properties make it suitable for use as a precursor in various chemical processes, including the synthesis of high-density aviation fuels where it acts as an additive to improve volumetric heat values .
- Additives in Fuels :
Case Studies
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Anti-Tumor Research :
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in specific cancer cell lines. The mechanism was linked to modulation of key signaling pathways that govern cell survival and proliferation . -
Fuel Additive Studies :
Experimental results demonstrated that incorporating this compound into bio-jet fuels significantly improved their thermal stability and energy density. These findings suggest a promising avenue for sustainable aviation fuel development .
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound binds selectively to chromium ions, resulting in a fluorescence response . In biological systems, its antioxidant and anti-inflammatory effects are thought to be mediated through the inhibition of reactive oxygen species and the modulation of inflammatory pathways .
Comparison with Similar Compounds
2-(4-Methylbenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-methylbenzylidene)cyclohexanone: This compound has a similar structure but may differ in its reactivity and applications.
2,6-Bis(4-fluorobenzylidene)cyclohexanone: The presence of fluorine atoms can alter the compound’s electronic properties and reactivity.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: The hydroxyl groups can enhance the compound’s hydrogen bonding capabilities and solubility in water.
Properties
Molecular Formula |
C14H16O |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3 |
InChI Key |
ZMOQPFKSFJYXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCCC2=O |
Origin of Product |
United States |
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